molecular formula C40H26O2 B11975226 3-Anthracen-9-YL-1-(4-(3-anthracen-9-YL-acryloyl)-phenyl)-propenone CAS No. 26473-76-7

3-Anthracen-9-YL-1-(4-(3-anthracen-9-YL-acryloyl)-phenyl)-propenone

Cat. No.: B11975226
CAS No.: 26473-76-7
M. Wt: 538.6 g/mol
InChI Key: VZFIUAFFXORRFQ-UHFFFAOYSA-N
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Description

3-Anthracen-9-YL-1-(4-(3-anthracen-9-YL-acryloyl)-phenyl)-propenone is a complex organic compound featuring anthracene moieties. Anthracene derivatives are known for their applications in organic electronics, photochemistry, and as intermediates in the synthesis of dyes and other organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anthracen-9-YL-1-(4-(3-anthracen-9-YL-acryloyl)-phenyl)-propenone typically involves the following steps:

    Aldol Condensation: The initial step may involve an aldol condensation reaction between anthracene-9-carbaldehyde and a suitable ketone or aldehyde to form the intermediate.

    Acryloylation: The intermediate is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. Solvent selection, temperature control, and reaction time are critical parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of reduced anthracene derivatives.

    Substitution: Formation of halogenated anthracene derivatives.

Scientific Research Applications

Chemistry

    Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Photochemistry: Acts as a photosensitizer in various photochemical reactions.

Biology

    Fluorescent Probes: Utilized in biological imaging due to its fluorescent properties.

Medicine

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

Industry

    Dyes and Pigments: Intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action for 3-Anthracen-9-YL-1-(4-(3-anthracen-9-YL-acryloyl)-phenyl)-propenone involves its interaction with molecular targets through its anthracene moieties. These interactions can include:

    Electron Transfer: Facilitates electron transfer in organic electronic devices.

    Fluorescence: Exhibits fluorescence, making it useful in imaging applications.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: A simpler structure with similar photochemical properties.

    Anthraquinone: An oxidized form of anthracene with applications in dye production.

    9,10-Diphenylanthracene: Another anthracene derivative used in organic electronics.

Uniqueness

3-Anthracen-9-YL-1-(4-(3-anthracen-9-YL-acryloyl)-phenyl)-propenone is unique due to its dual anthracene moieties, which may enhance its electronic and photochemical properties compared to simpler anthracene derivatives.

Properties

CAS No.

26473-76-7

Molecular Formula

C40H26O2

Molecular Weight

538.6 g/mol

IUPAC Name

3-anthracen-9-yl-1-[4-(3-anthracen-9-ylprop-2-enoyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C40H26O2/c41-39(23-21-37-33-13-5-1-9-29(33)25-30-10-2-6-14-34(30)37)27-17-19-28(20-18-27)40(42)24-22-38-35-15-7-3-11-31(35)26-32-12-4-8-16-36(32)38/h1-26H

InChI Key

VZFIUAFFXORRFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)C4=CC=C(C=C4)C(=O)C=CC5=C6C=CC=CC6=CC7=CC=CC=C75

Origin of Product

United States

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